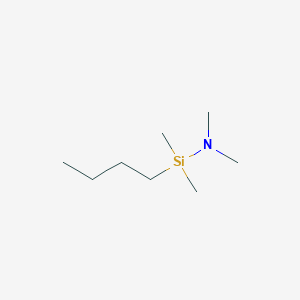

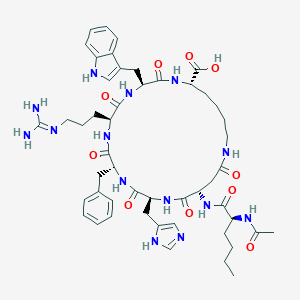

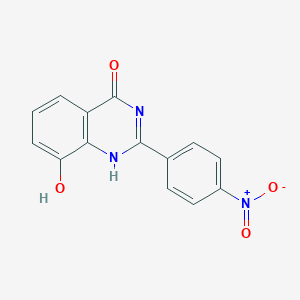

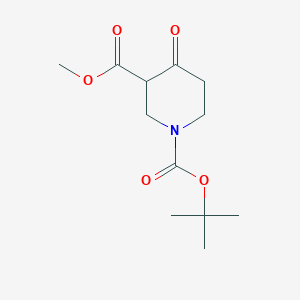

![molecular formula C11H11NO B069777 Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI) CAS No. 177780-86-8](/img/structure/B69777.png)

Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis approaches for benzonitrile derivatives often involve catalytic methods, cycloaddition reactions, and the utilization of directing groups for specific bond formation. For instance, the rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles using N-nitroso as a directing group represents a modern synthetic strategy that offers a pathway for the introduction of the cyano group into aromatic systems with significant efficiency and selectivity (Dong et al., 2015).

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be characterized by techniques such as X-ray crystallography and NMR spectroscopy. Structural elucidations reveal important aspects like hydrogen bonding, crystalline arrangement, and molecular conformation which are crucial for understanding the compound's reactivity and physical properties. For example, hydrogen-bonded chains and sheets observed in certain benzonitrile derivatives underscore the role of molecular interactions in defining the solid-state architecture of these compounds (Calderón et al., 2006).

Chemical Reactions and Properties

Benzonitrile derivatives participate in a variety of chemical reactions, including cycloaddition reactions, which are pivotal for constructing complex cyclic structures. Such reactions not only highlight the reactivity of these compounds but also their utility in synthesizing novel heterocyclic compounds with potential biological activity. The cycloaddition reaction of benzocyclopropene with aromatic nitrile oxides, leading to the formation of bridged oxazonine structures, exemplifies the chemical versatility of benzonitrile-related compounds (Nitta et al., 1979).

科学的研究の応用

Mechanistic Insights into Cycloaddition Reactions

Cycloaddition reactions involving benzonitrile oxides, such as the formation of oximes and isoxazolines, provide insights into mechanistic aspects of these processes. For instance, benzonitrile oxide reacts with certain cyclopentenes to yield mixtures of 1,3-dipolar cycloaddition products and oximes, demonstrating the influence of molecular structure on reaction pathways and outcomes (Baran & Mayr, 1989).

Advancements in Aryl C-H Cyanation

The direct cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles through a rhodium-catalyzed process signifies an advancement in the synthesis of complex nitriles. This method employs a removable nitroso group as a directing group and N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanide source, showcasing the potential for developing new synthetic routes to important intermediates (Dong et al., 2015).

Photochemical Synthesis of Oxazolinones

The photochemical generation of benzonitrile-methylide intermediates from 3-phenyl-2H-azirines, followed by trapping with carbon dioxide to yield 4-phenyl-3-oxazolin-5-ones, exemplifies innovative approaches to synthesizing heterocycles. This process, which involves the formation of reactive intermediates and their subsequent transformation into valuable synthetic targets, highlights the versatility of photochemical methods in organic synthesis (Gakis et al., 1976).

Heterogeneously Catalyzed Ammoxidation

The heterogeneously catalyzed ammoxidation of hydrocarbons to produce nitriles is a crucial industrial process for generating basic chemicals and organic intermediates. This method demonstrates the importance of catalysis in achieving selective nitrogen insertion into organic molecules, leading to the efficient production of nitriles used in various chemical industries (Martin & Kalevaru, 2010).

将来の方向性

Please note that this information is based on the data available and may not be complete or up-to-date. For more detailed information, you may want to consult a specialist or conduct further research.

特性

IUPAC Name |

2-(2-methylprop-2-enoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6H,1,8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERBRTIWMTUIMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylprop-2-enoxy)benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。